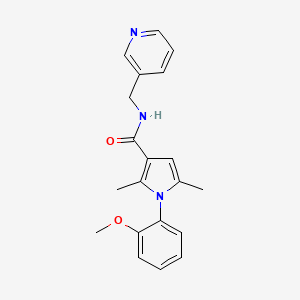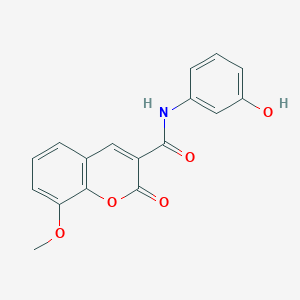![molecular formula C17H19N3O4S2 B12175695 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12175695.png)
5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the thiophene sulfonyl moiety. Common reagents used in these reactions include various amines, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene sulfonyl moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
Compared to similar compounds, 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to the presence of the thiophene sulfonyl moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H19N3O4S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S2/c21-15-11-13(12-20(15)14-5-2-1-3-6-14)17(22)18-8-9-19-26(23,24)16-7-4-10-25-16/h1-7,10,13,19H,8-9,11-12H2,(H,18,22) |
InChI Key |
JIAZOFXIAAMDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12175621.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12175623.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B12175628.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B12175630.png)

![1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12175647.png)
![N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B12175655.png)

![3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12175659.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12175667.png)
![6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175669.png)
![4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12175682.png)
![N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175683.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B12175689.png)
